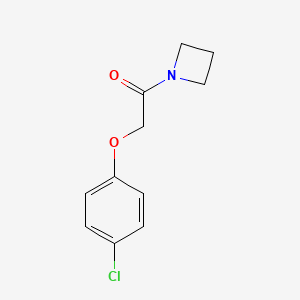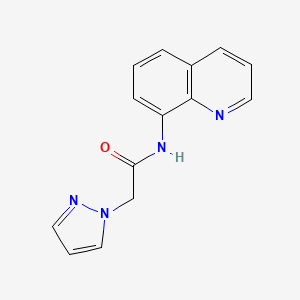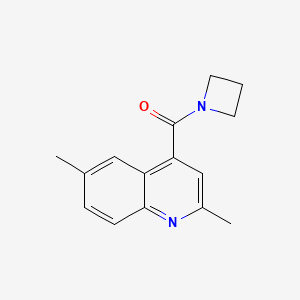
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the brain, including dopamine receptors, serotonin receptors, and acetylcholinesterase. It has been suggested that it may act as a modulator of neurotransmitter systems in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase activity, suggesting its potential use as a treatment for Alzheimer's disease. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is its relatively simple synthesis method and high yield. It also has good solubility in various solvents, making it easy to use in lab experiments. However, one of the limitations is its relatively low stability, which can lead to degradation over time. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for the study of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with specific receptors and enzymes in the brain. Additionally, it may be useful to explore its potential as a tool compound for studying other neurotransmitter systems in the brain. Finally, further research is needed to improve its stability and half-life, which could enhance its potential as a drug candidate.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide involves the reaction of 4-hydroxyphenylpiperidine with cyclopropylmethylamine and subsequent carbonylation using carbon monoxide and palladium catalyst. The yield of this reaction is around 70%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, it has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In neuroscience, it has been used to study the role of neurotransmitters and their receptors in the brain.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-6,12,14,19H,1-2,7-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFZRMWKCXMYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCC(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)